Ellipticine hydrochloride
Overview
Description
Ellipticine (hydrochloride) is a tetracyclic alkaloid first extracted from trees of the species Ochrosia elliptica and Rauvolfia sandwicensis. It is known for its potent antineoplastic properties, primarily due to its ability to intercalate with DNA and inhibit the enzyme topoisomerase II
Mechanism of Action
Target of Action
Ellipticine hydrochloride primarily targets DNA topoisomerase II . Topoisomerase II is an essential enzyme that modulates the topological states of DNA during transcription. This enzyme plays a crucial role in DNA replication and cell division .
Mode of Action
This compound interacts with its target by intercalation with DNA and inhibition of topoisomerase II . Intercalation refers to the insertion of molecules between the planar bases of DNA, which disrupts the DNA structure and prevents DNA replication and transcription . Inhibition of topoisomerase II leads to the prevention of the re-ligation step of the DNA breakage-reunion reaction, which results in permanent DNA breaks . This causes DNA damage and induces cell death .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The most well-established pathway is the DNA damage response pathway . When this compound induces DNA damage, it triggers a series of cellular responses, including cell cycle arrest, DNA repair, and apoptosis . If the damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis .
Pharmacokinetics
The compound’s potent antineoplastic activity suggests that it may have favorable bioavailability .
Result of Action
The result of this compound’s action is the induction of cell death in cancer cells . By causing DNA damage and inhibiting DNA replication and transcription, this compound prevents cancer cells from proliferating . This leads to a reduction in tumor growth and size .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules can influence the compound’s interaction with its target . .
Biochemical Analysis
Biochemical Properties
Ellipticine hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme topoisomerase II, which is involved in DNA replication . This compound intercalates into DNA, increasing the superhelical density and inhibiting the enzyme’s activity . Additionally, it forms covalent DNA adducts through enzymatic activation by cytochromes P450 and peroxidases . These interactions result in powerful antitumor activity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by intercalating into DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways, such as the JNK/AP-1 pathway, and reduces the secretion of pro-inflammatory factors like TNF-α and IL-6 . Furthermore, this compound has been shown to increase the nuclear localization of the p53 protein, enhancing its transactivation of target genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It intercalates into DNA, binding strongly and lying parallel to the base pairs . This intercalation increases the superhelical density of the DNA and inhibits the activity of topoisomerase II . Additionally, this compound forms covalent DNA adducts through enzymatic activation by cytochromes P450 and peroxidases . These adducts contribute to DNA damage and the compound’s antitumor activity. This compound also modulates the localization of the p53 protein, increasing its nuclear presence and enhancing its transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it is not significantly toxic to certain cell types, such as Raw264.7 cells . Long-term effects on cellular function include reduced secretion of inflammatory factors and protective effects against lipopolysaccharide-induced inflammation . Additionally, this compound has been shown to decrease the bacterial load in infected tissues over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it exhibits effective antibacterial and antihemolysin activities against Streptococcus suis in mice . At higher doses, this compound significantly improves the survival rate of infected mice and reduces lung pathological damage . It is essential to monitor for potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochromes P450. These enzymes metabolize this compound into various hydroxylated derivatives, such as 7-hydroxyellipticine, 9-hydroxyellipticine, and 13-hydroxyellipticine . These metabolites contribute to the formation of covalent DNA adducts and the compound’s antitumor activity . The bio-oxidation pathway also plays a role in the metabolism of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It intercalates into DNA, increasing its superhelical density and inhibiting topoisomerase II . Additionally, this compound can be delivered in vitro using copolymer micelles and self-assembling peptides to transport the hydrophobic drug . This enhances its distribution and effectiveness in targeting cancer cells.
Subcellular Localization
The subcellular localization of this compound significantly impacts its activity and function. It has been shown to increase the nuclear localization of the p53 protein, enhancing its transcriptional activity and promoting apoptosis . This localization is independent of DNA damage, indicating a unique mechanism of action for this compound . The compound’s ability to intercalate into DNA and inhibit topoisomerase II further contributes to its subcellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first synthesis of ellipticine was reported by Robert Burns Woodward in 1959 . The synthetic route involves the formation of the tetracyclic structure through a series of reactions, including cyclization and condensation steps. One common method involves the use of indole and hexane-2,5-dione under acidic conditions to form 1,4-dimethylcarbazole, which is then further processed to yield ellipticine .
Industrial Production Methods
Industrial production of ellipticine typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as chromatography and crystallization is common to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Ellipticine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce its toxicity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Halogenation or alkylation reactions are performed using reagents like bromine or alkyl halides under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of ellipticine, such as 9-hydroxyellipticine and 9-methoxyellipticine. These derivatives often exhibit enhanced biological activity and reduced toxicity compared to the parent compound .
Scientific Research Applications
Ellipticine (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying DNA intercalation and enzyme inhibition.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Comparison with Similar Compounds
Ellipticine is unique among similar compounds due to its potent DNA intercalation and topoisomerase II inhibition properties. Similar compounds include:
9-Hydroxyellipticine: A derivative with enhanced cytotoxic activity.
9-Methoxyellipticine: Another derivative with improved biological activity.
Carbazole Derivatives: Compounds containing the carbazole skeleton, which exhibit various biological activities such as antimicrobial, anti-inflammatory, and antioxidative properties.
Ellipticine stands out due to its strong DNA binding affinity and the presence of nitrogen atoms in its aromatic ring, which can be easily protonated, enhancing its intercalative properties .
Properties
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2.ClH/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;/h3-9,19H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBNVARERCGCEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
519-23-3 (Parent) | |
Record name | Ellipticine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80187348 | |
Record name | Ellipticine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33668-12-1, 5081-48-1 | |
Record name | Ellipticine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ellipticine, monohydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ellipticine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELLIPTICINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E0YMY6M4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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